molecular formula C12H7BrClNO B12995421 (6-Bromopyridin-3-yl)(2-chlorophenyl)methanone

(6-Bromopyridin-3-yl)(2-chlorophenyl)methanone

Cat. No.: B12995421
M. Wt: 296.54 g/mol
InChI Key: HPPDPZCBIJDRIY-UHFFFAOYSA-N
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Description

(6-Bromopyridin-3-yl)(2-chlorophenyl)methanone: is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromopyridine and a chlorophenyl group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromopyridin-3-yl)(2-chlorophenyl)methanone typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 6-bromopyridine.

    Friedel-Crafts Acylation: The 6-bromopyridine is then subjected to Friedel-Crafts acylation with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(6-Bromopyridin-3-yl)(2-chlorophenyl)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) or a catalyst (e.g., palladium).

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

(6-Bromopyridin-3-yl)(2-chlorophenyl)methanone has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: The compound is used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (6-Bromopyridin-3-yl)(2-chlorophenyl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific derivative or application being studied.

Comparison with Similar Compounds

Similar Compounds

  • (6-Bromopyridin-2-yl)(4-chlorophenyl)methanone
  • (6-Bromopyridin-3-yl)(4-chlorophenyl)methanone
  • (6-Bromopyridin-2-yl)(2-chlorophenyl)methanone

Uniqueness

(6-Bromopyridin-3-yl)(2-chlorophenyl)methanone is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine and phenyl rings, respectively. This positioning can influence the compound’s reactivity, stability, and interaction with other molecules, making it distinct from its similar counterparts.

Properties

Molecular Formula

C12H7BrClNO

Molecular Weight

296.54 g/mol

IUPAC Name

(6-bromopyridin-3-yl)-(2-chlorophenyl)methanone

InChI

InChI=1S/C12H7BrClNO/c13-11-6-5-8(7-15-11)12(16)9-3-1-2-4-10(9)14/h1-7H

InChI Key

HPPDPZCBIJDRIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CN=C(C=C2)Br)Cl

Origin of Product

United States

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